Product packaging for (R)-1-Benzyl-3-bromopiperidine(Cat. No.:CAS No. 1353997-04-2)

(R)-1-Benzyl-3-bromopiperidine

Cat. No.: B2506197
CAS No.: 1353997-04-2
M. Wt: 254.171
InChI Key: HZMKHYIGONDYCG-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Chiral Piperidine (B6355638) Scaffolds in Modern Chemical Research

Chiral piperidine scaffolds are fundamental structural motifs found in a vast number of pharmaceuticals and natural products. thieme-connect.comthieme-connect.comresearchgate.net The presence of a chiral center within the piperidine ring significantly influences a molecule's three-dimensional structure, which is crucial for its interaction with biological targets like enzymes and receptors. rroij.comresearchfloor.org Biological systems are inherently chiral, and thus, the stereochemistry of a drug molecule can dramatically affect its pharmacological activity. researchfloor.org

The introduction of chiral piperidine scaffolds into drug candidates can offer several advantages: thieme-connect.comthieme-connect.comresearchgate.net

Modulation of Physicochemical Properties: Chirality can influence properties such as solubility and lipophilicity, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.com

Enhanced Biological Activity and Selectivity: One enantiomer of a chiral drug may exhibit significantly higher potency or selectivity for its intended target compared to the other enantiomer. researchfloor.orglifechemicals.com

Improved Pharmacokinetic Properties: The stereochemistry of a molecule can impact its metabolic stability and clearance rate. thieme-connect.comthieme-connect.com

Reduced Toxicity: In some cases, one enantiomer may be responsible for the therapeutic effects while the other contributes to undesirable side effects. thieme-connect.comthieme-connect.com

Contextualizing (R)-1-Benzyl-3-bromopiperidine as a Key Chiral Building Block

This compound serves as a prime example of a chiral building block, a term used to describe molecular fragments with defined stereochemistry that are used in the synthesis of more complex molecules. bldpharm.com The utility of this compound stems from its distinct structural features:

The Chiral Center: The (R)-configuration at the 3-position provides a predefined stereochemical element that can be carried through a synthetic sequence, enabling the construction of enantiomerically pure target molecules. The determination and control of absolute configuration are of paramount importance in the pharmaceutical industry. rroij.com

The Bromine Atom: The bromine atom at the 3-position is a versatile functional group. It can be readily displaced by a variety of nucleophiles or participate in cross-coupling reactions, allowing for the introduction of diverse substituents at this position. This reactivity is fundamental to building molecular complexity.

The Benzyl (B1604629) Protecting Group: The benzyl group on the piperidine nitrogen serves as a protecting group. It is relatively stable under many reaction conditions but can be removed when necessary, revealing the secondary amine for further functionalization.

The combination of these features makes this compound a valuable starting material for the synthesis of a range of more complex chiral piperidine derivatives. cymitquimica.com Its application streamlines the synthesis of molecules with specific three-dimensional arrangements, which is a core objective in modern medicinal chemistry and drug design. researchgate.netrsc.org

Scope and Objectives of the Research Review for Chiral Bromopiperidine Derivatives

This research review aims to provide a focused analysis of this compound as a representative chiral building block. The primary objectives are to:

Highlight the synthetic accessibility and chemical properties of this compound.

Illustrate its application in the synthesis of more complex chiral molecules.

Emphasize the broader importance of chiral bromopiperidine derivatives in the landscape of advanced organic synthesis.

By focusing on this specific compound, this review seeks to provide a clear and detailed understanding of the strategic value of chiral building blocks in the development of new chemical entities with potential therapeutic applications. The exploration of such intermediates is crucial for expanding the toolbox of synthetic chemists and advancing the field of drug discovery.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 1353997-04-2
Molecular Formula C12H16BrN
Molecular Weight 254.17 g/mol
MDL Number MFCD21097834

Table 1: Key identifiers and properties of this compound. bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16BrN B2506197 (R)-1-Benzyl-3-bromopiperidine CAS No. 1353997-04-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-1-benzyl-3-bromopiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMKHYIGONDYCG-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)CC2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for R 1 Benzyl 3 Bromopiperidine and Analogous Chiral Bromopiperidines

Stereoselective Synthesis Approaches for Chiral Piperidine (B6355638) Rings

The primary challenge in synthesizing (R)-1-Benzyl-3-bromopiperidine lies in the enantioselective formation of the piperidine core. Several distinct strategies have been developed to achieve high levels of stereocontrol.

Enantioselective Bromocyclization Reactions

Enantioselective bromocyclization is a powerful method for constructing chiral heterocyclic rings. This strategy involves the cyclization of an unsaturated substrate, such as a γ-amino-alkene, initiated by an electrophilic bromine source in the presence of a chiral catalyst. Chiral phosphoric acids have emerged as effective catalysts for such transformations. nih.gov In this approach, the catalyst coordinates with the substrate, creating a chiral environment that directs the intramolecular attack of the nitrogen atom onto the bromonium ion intermediate, resulting in the formation of a chiral brominated heterocyclic product. nih.gov While widely demonstrated for the synthesis of 2-substituted tetrahydrofurans and tetrahydropyrroles, this principle can be adapted for the synthesis of chiral bromopiperidines from appropriate aminoalkene precursors. nih.gov

Asymmetric Hydrogenation and Reductive Strategies for Piperidine Formation

Asymmetric hydrogenation represents one of the most efficient and atom-economical methods for producing chiral molecules. nih.gov This approach is particularly attractive for synthesizing chiral piperidines from readily available aromatic precursors like pyridines. dicp.ac.cn The direct hydrogenation of pyridines is challenging due to their aromatic stability; however, activation of the pyridine (B92270) ring, often by quaternization to form pyridinium (B92312) salts, renders them susceptible to reduction. dicp.ac.cn Transition-metal complexes featuring chiral ligands are employed to catalyze the hydrogenation, transferring chirality to the resulting piperidine ring with high enantioselectivity. Various catalytic systems have been developed for this purpose, including those based on rhodium, palladium, and iridium. dicp.ac.cndicp.ac.cnacs.org For instance, rhodium-catalyzed transfer hydrogenation of pyridinium salts using formic acid as a hydrogen source has proven effective for preparing a variety of chiral piperidines. dicp.ac.cn Another strategy involves the asymmetric hydrogenation of N-iminopyridinium ylides, which provides access to substituted piperidines in good enantiomeric excesses. nih.gov

Catalyst SystemSubstrate TypeProduct TypeReference
Rhodium-basedPyridinium saltsChiral Piperidines dicp.ac.cn
Palladium-basedPyrazin-2-olsChiral Piperazin-2-ones dicp.ac.cn
Iridium-basedPyrazines activated by alkyl halidesChiral Piperazines acs.org
Rhodium-SKP Complex2-Substituted DehydromorpholinesChiral Morpholines nih.gov

Chiral Auxiliary-Mediated and Asymmetric Organocatalytic Methods

Chiral Auxiliary-Mediated Methods

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center has been established, the auxiliary is removed. This strategy has been widely applied in asymmetric synthesis. wikipedia.orgsigmaaldrich.com Oxazolidinones, popularized by David Evans, and pseudoephedrine amides are classic examples. nih.gov In a typical sequence for piperidine synthesis, a precursor molecule could be attached to a chiral auxiliary like pseudoephedrine to form an amide. wikipedia.org The α-proton can then be removed to form a chiral enolate, which reacts diastereoselectively with an electrophile. Subsequent cleavage of the auxiliary yields the enantiomerically enriched product. wikipedia.org

Asymmetric Organocatalytic Methods

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations, avoiding the use of metals. nih.gov This field has provided numerous powerful tools for the synthesis of chiral N-heterocycles. mdpi.com For piperidine synthesis, common strategies involve iminium-ion and enamine catalysis. nih.gov For example, the conjugate addition of a nucleophile to an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine, proceeds through a chiral iminium-ion intermediate, enabling the construction of a stereocenter that can be incorporated into a piperidine ring. nih.gov This approach was famously used in the synthesis of the serotonin (B10506) reuptake inhibitor (-)-paroxetine, which features a chiral piperidine core. nih.gov Another powerful method is the domino Michael addition/aminalization process, where aldehydes react with nitroolefins catalyzed by chiral prolinol derivatives to form polysubstituted piperidines with multiple stereocenters in a single step. acs.org

Organocatalytic StrategyCatalyst TypeReaction ExampleReference
Iminium-ion ActivationChiral Secondary Amine (e.g., diarylprolinol silyl (B83357) ether)Conjugate addition to α,β-unsaturated aldehydes nih.gov
Hydrogen-bond DirectedSaccharide-derived Amino ThioureasDecarboxylative Mannich reaction nih.gov
Domino ReactionO-TMS protected diphenylprolinolMichael addition/aminalization of aldehydes and nitroolefins acs.org

Derivations from Chiral Pool Precursors

The "chiral pool" refers to the collection of inexpensive, readily available, and enantiomerically pure natural products, such as amino acids, carbohydrates, and terpenes. These compounds serve as versatile starting materials for the synthesis of complex chiral molecules. (R)-3-aminopiperidine, a key intermediate for many pharmaceuticals, can be synthesized from such precursors. beilstein-journals.orggoogle.com For instance, synthetic routes have been developed starting from (R)-2,5-diaminopentanoic acid hydrochloride, a derivative of the amino acid ornithine. google.com More modern approaches utilize biocatalysis, such as the asymmetric amination of a prochiral 1-Boc-3-piperidone using an ω-transaminase enzyme to produce (R)-3-amino-1-Boc-piperidine with high optical purity. beilstein-journals.orgscispace.com Once the chiral 3-aminopiperidine scaffold is obtained, it can be N-benzylated, and the amino group can be chemically converted to a bromine atom through methods like the Sandmeyer reaction to yield the target compound, this compound.

Chemical Transformations for Bromine Introduction or Modification on the Piperidine Ring

Once the chiral piperidine ring is formed, the introduction of the bromine atom is the next critical step, unless it was incorporated during a cyclization event.

Direct Bromination of N-Benzylpiperidines

The direct bromination of a saturated N-benzylpiperidine ring typically proceeds through a free-radical mechanism. This is most commonly achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as UV light or azobisisobutyronitrile (AIBN). youtube.com The reaction is initiated by the formation of a bromine radical, which abstracts a hydrogen atom from the piperidine ring to form a carbon-centered radical. youtube.com This radical then reacts with another molecule of NBS or Br₂ to form the brominated product and propagate the radical chain.

However, this method presents significant challenges in terms of regioselectivity when applied to N-benzylpiperidine. The piperidine ring has multiple non-equivalent C-H bonds (at the C-2, C-3, and C-4 positions) that can undergo hydrogen abstraction. The stability of the resulting carbon radical influences the site of bromination. While there is some preference for substitution at positions alpha to the nitrogen (C-2), a mixture of 2-bromo, 3-bromo, and 4-bromo isomers is often obtained, necessitating chromatographic separation. This lack of selectivity makes direct bromination a less ideal method for the specific synthesis of the 3-bromo isomer without directing groups.

Reagent SystemMechanismPotential Products from N-BenzylpiperidineKey Challenge
N-Bromosuccinimide (NBS), Radical InitiatorFree-Radical Halogenation1-Benzyl-2-bromopiperidine, 1-Benzyl-3-bromopiperidine, 1-Benzyl-4-bromopiperidinePoor regioselectivity leading to a mixture of isomers

Conversion from Other Halogenated or Hydroxyl-Substituted Piperidines (e.g., from Hydroxy to Bromo)

A primary and direct route to this compound involves the chemical transformation of the corresponding hydroxyl-substituted precursor, (R)-1-Benzyl-3-hydroxypiperidine. This conversion of a secondary alcohol to an alkyl bromide is a fundamental transformation in organic synthesis. The stereochemistry at the C-3 position is critical, and thus, reactions that proceed with a predictable stereochemical outcome, such as inversion or retention, are highly preferred.

Several standard reagents are effective for this purpose. The choice of reagent can influence the reaction's stereochemical course, yield, and substrate compatibility.

Appel Reaction : The Appel reaction provides a mild method for converting alcohols to alkyl bromides using triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). alfa-chemistry.comwikipedia.org This reaction typically proceeds via an Sₙ2 mechanism. organic-chemistry.orgnrochemistry.com When applied to a chiral secondary alcohol like (R)-1-Benzyl-3-hydroxypiperidine, the Sₙ2 pathway results in a predictable inversion of stereochemistry, yielding (S)-1-Benzyl-3-bromopiperidine. The driving force for the reaction is the formation of the highly stable triphenylphosphine oxide byproduct. wikipedia.org

Phosphorus Tribromide (PBr₃) : Phosphorus tribromide is another common and effective reagent for the bromination of primary and secondary alcohols. commonorganicchemistry.com This reaction also proceeds through an Sₙ2 pathway, leading to inversion of the stereocenter. Therefore, reacting (R)-1-Benzyl-3-hydroxypiperidine with PBr₃ would be expected to produce (S)-1-Benzyl-3-bromopiperidine.

Thionyl Bromide (SOBr₂) : Thionyl bromide can also be used for this transformation. commonorganicchemistry.com While its reaction with secondary alcohols can also proceed with inversion, the conditions must be carefully controlled to avoid side reactions.

The following table summarizes these common conversion methods.

Reagent/ReactionTypical MechanismExpected Stereochemical Outcome from (R)-AlcoholKey Considerations
PPh₃ / CBr₄ (Appel)Sₙ2InversionMild conditions; byproduct removal can be challenging. alfa-chemistry.comwikipedia.org
PBr₃Sₙ2InversionCommon and effective; reagent is corrosive and moisture-sensitive. commonorganicchemistry.com
SOBr₂Sₙ2 (often with pyridine)InversionMore reactive than thionyl chloride; can form unreactive salts with pyridine. commonorganicchemistry.com

Ring-Closing Reactions to Form Substituted Bromopiperidines

An alternative to modifying a pre-existing piperidine ring is to construct the ring from an acyclic precursor that already contains the necessary substituents. Ring-closing reactions, such as intramolecular cyclization and ring-closing metathesis (RCM), are powerful strategies for forming heterocyclic systems like piperidines.

Intramolecular Cyclization of Bromo-Amines: This strategy involves the cyclization of a linear amine containing a bromine atom and a suitable leaving group. For instance, an N-benzylated amino alkene can undergo bromoamination, where the addition of bromine initiates an intramolecular attack by the nitrogen atom to form a brominated heterocyclic ring. In one reported pathway, the bromoamination of an unsaturated amine led to the formation of a bromomethylpyrrolidine, which subsequently rearranged under specific conditions to yield a 3-bromopiperidine (B33930) derivative. researchgate.net This highlights a potential, albeit complex, route where the bromine and piperidine ring are formed concurrently.

Another related approach is the intramolecular cyclization of unsaturated amines, which has been used to synthesize 3-azido- and 3-aminopiperidines. nih.gov A similar strategy could be envisioned where an N-benzyl protected amino-alkene is treated with a brominating agent and a nucleophile to induce cyclization, forming the 3-bromopiperidine ring system directly.

Ring-Closing Metathesis (RCM): RCM is a versatile method for forming unsaturated rings and has been widely applied to the synthesis of nitrogen heterocycles. wikipedia.orgorganic-chemistry.org To form a bromopiperidine using this method, a diene precursor containing a bromine atom at the desired position would be required. The N-benzyl protected diene could be subjected to a ruthenium catalyst (e.g., Grubbs' catalyst) to induce cyclization. The resulting unsaturated bromopiperidine could then be hydrogenated to afford the final saturated product. The success of RCM is highly dependent on the catalyst and the specific substrate, but it offers a powerful route for assembling complex ring systems. wikipedia.org

Ring-Closing StrategyPrecursor TypeKey TransformationPotential Product
Intramolecular BromoaminationUnsaturated AmineBromine-induced cyclizationBromopiperidine
Ring-Closing Metathesis (RCM)Bromo-substituted diene amineRuthenium-catalyzed metathesisDihydropiperidine (unsaturated)

Strategic Use of the N-Benzyl Group and Other Protecting Groups in Bromopiperidine Synthesis

The nitrogen atom of the piperidine ring is a reactive nucleophile and base. In multi-step syntheses, it is often necessary to protect this nitrogen to prevent unwanted side reactions. The choice of protecting group is crucial and is dictated by its stability to various reaction conditions and the ease of its removal.

Role of the N-Benzyl Moiety in Synthetic Strategy and Chemical Properties

The N-benzyl group is one of the most common protecting groups for secondary amines like piperidine. patsnap.comrsc.org Its utility stems from several key features:

Ease of Installation : It is readily introduced by reacting the parent piperidine with benzyl (B1604629) bromide or benzyl chloride, often under basic conditions. patsnap.com

Stability : The benzyl group is robust and stable under a wide range of conditions, including nucleophilic attack, basic conditions, and many oxidizing and reducing conditions (excluding catalytic hydrogenation). This stability allows for extensive modification of other parts of the molecule.

Facile Removal : Despite its stability, the N-benzyl group can be cleanly removed under mild conditions via catalytic hydrogenolysis (e.g., H₂ gas or a hydrogen source like ammonium (B1175870) formate (B1220265) with a palladium on carbon catalyst). sciencemadness.orgyoutube.comyoutube.com This process, which cleaves the C-N bond, is highly effective and typically yields the free amine and toluene (B28343) as a byproduct. youtube.comyoutube.com

Influence on Properties : Beyond its role as a protecting group, the N-benzyl piperidine (N-BP) motif is frequently used in drug discovery to fine-tune physicochemical properties and biological activity. nih.gov The benzyl group can engage in crucial cation-π interactions with biological targets and provides a scaffold for optimizing stereochemical factors related to potency and toxicity. nih.gov

Orthogonal Protection/Deprotection Strategies for the Piperidine Nitrogen

In the synthesis of complex molecules that may have multiple sensitive functional groups, an orthogonal protection strategy is essential. This involves using several different classes of protecting groups in the same molecule, where each can be removed under a specific set of conditions without affecting the others. springernature.com If a synthesis required the piperidine nitrogen to be deprotected while other protected groups (e.g., on other parts of the molecule) remain intact, a protecting group other than benzyl might be chosen.

The principles of orthogonal protection are well-established in fields like peptide synthesis and can be directly applied here. masterorganicchemistry.comcreative-peptides.com

Protecting GroupAbbreviationTypical Cleavage ConditionsStabilityOrthogonal To
BenzylBnCatalytic Hydrogenolysis (H₂, Pd/C) masterorganicchemistry.comAcid, BaseBoc, Fmoc
tert-ButoxycarbonylBocStrong Acid (e.g., TFA) masterorganicchemistry.comamericanpeptidesociety.orgHydrogenolysis, BaseBn, Cbz, Fmoc
9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine in DMF) americanpeptidesociety.orgtotal-synthesis.comAcid, HydrogenolysisBn, Cbz, Boc
BenzyloxycarbonylCbz or ZCatalytic Hydrogenolysis (H₂, Pd/C) masterorganicchemistry.comAcid, Mild BaseBoc, Fmoc

This orthogonality allows for selective deprotection. For example, a molecule containing both an N-Boc piperidine and a benzyl ether could have the Boc group removed with trifluoroacetic acid (TFA) without cleaving the benzyl ether. masterorganicchemistry.com Conversely, an N-benzyl piperidine bearing a tert-butyl ester could be debenzylated via hydrogenation without affecting the ester. This strategic use of protecting groups is fundamental to the successful synthesis of complex chiral piperidine derivatives.

Applications of R 1 Benzyl 3 Bromopiperidine As a Chiral Building Block in Advanced Organic Synthesis

Advanced Chemical Synthesis Utilizing (R)-1-Benzyl-3-bromopiperidine as a Chiral Scaffold

The stereochemically defined structure of this compound provides a robust framework for the construction of intricate molecular architectures. The piperidine (B6355638) ring is a prevalent motif in numerous natural products and bioactive molecules, and controlling its stereochemistry is often crucial for biological function.

Piperidine alkaloids are a large and structurally diverse class of natural products known for their significant biological activities. nih.gov The enantioselective synthesis of these compounds is a major focus of synthetic organic chemistry. Chiral building blocks like this compound are instrumental in these efforts, providing a pre-formed, stereochemically pure piperidine core.

This approach significantly simplifies the synthetic route by circumventing the need for challenging asymmetric ring construction or chiral resolution steps. The bromine atom at the C-3 position serves as a versatile functional handle for introducing various side chains and ring systems characteristic of complex alkaloids. For instance, in the total synthesis of alkaloids like (−)-cassine, which features a 2,3,6-trisubstituted piperidine core, the use of a pre-functionalized chiral piperidine intermediate is a key strategy. nih.gov Although many syntheses start from different precursors, this compound represents a conceptually straightforward starting point for analogues, where the C-3 bromine can be displaced or used in coupling reactions to build the required substitution pattern. Synthetic strategies often focus on using such phenylglycinol-derived lactams or other chiral precursors to construct the piperidine ring system enantoselectively. researchgate.net

In drug discovery, the generation of chemical libraries with high structural diversity is essential for identifying new lead compounds. The piperidine scaffold is considered a privileged structure due to its prevalence in approved drugs and its ability to adopt well-defined three-dimensional conformations. nih.govnih.gov this compound is an ideal starting material for creating libraries of 3-substituted piperidine derivatives.

The C-3 bromine atom facilitates a wide array of chemical transformations, allowing for the introduction of various functional groups and molecular fragments. This site-selective functionalization can be achieved through numerous modern cross-coupling reactions. This strategic functionalization allows for the systematic exploration of the chemical space around the piperidine core, which is crucial for optimizing biological activity and physicochemical properties. nih.gov The development of libraries of 3D fragments derived from piperidines is a key area in fragment-based drug discovery, aiming to move away from predominantly flat molecules. nih.govwhiterose.ac.uk

Table 1: Potential C-3 Functionalization Reactions for Chemical Library Diversification

Reaction Type Reagent/Catalyst Resulting C-3 Substituent
Suzuki Coupling Aryl/heteroaryl boronic acid, Pd catalyst Aryl / Heteroaryl
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst Alkynyl
Buchwald-Hartwig Amination Amine, Pd catalyst Amino
Stille Coupling Organostannane, Pd catalyst Alkyl / Aryl / Vinyl
Nucleophilic Substitution Azides, cyanides, thiols Azido, Cyano, Thioether

The total synthesis of complex natural products and pharmaceuticals often relies on a convergent strategy where key fragments, or building blocks, are synthesized separately and then combined. Chiral 3-bromopiperidines serve as critical building blocks in syntheses where the piperidine moiety constitutes a central part of the target molecule. researchgate.net Their utility lies in the ability to participate in stereospecific coupling reactions, ensuring that the chirality established in the building block is faithfully transferred to the final product.

Precursor in the Synthesis of Pharmaceutically Relevant Scaffolds

The N-benzyl-3-substituted piperidine framework is a key structural motif in a variety of clinically and preclinically important molecules. The N-benzyl group not only serves as a stable protecting group during synthesis but can also contribute to target binding through cation-π interactions. nih.gov

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals. The piperidine ring, in particular, is a favored scaffold in medicinal chemistry due to its structural flexibility and three-dimensional nature. nih.gov Chiral building blocks like this compound provide access to enantiomerically pure piperidine-based drugs, which is critical as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. The development of 3D building blocks is a major focus for pharmaceutical companies seeking to expand their discovery pipelines with novel, conformationally restricted scaffolds. whiterose.ac.uk

This compound is a direct or conceptual precursor to several important pharmaceutical agents and clinical candidates through various chemical transformations.

Preclamol Precursors: Preclamol is an antipsychotic agent that acts as a dopamine (B1211576) autoreceptor agonist. johnshopkins.edu Its structure is based on a chiral 3-arylpiperidine core. Syntheses of Preclamol and its analogues rely on establishing this specific stereochemistry. whiterose.ac.uknih.gov A key step in a formal synthesis of (-)-Preclamol involves the creation of an enantioenriched 3-aryl tetrahydropyridine (B1245486), which is then reduced to the corresponding piperidine. nih.gov this compound could be utilized in an alternative pathway where the aryl group is introduced via a cross-coupling reaction, directly establishing the required chiral scaffold. Efficient syntheses of Preclamol have been developed using methods like palladium-catalyzed arylation of lactam enolates. eurekaselect.com

Niraparib Precursors: Niraparib is a poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer. whiterose.ac.uk A critical component of its structure is an (S)-3-substituted piperidine ring. nih.gov Multiple manufacturing routes for Niraparib have been developed, all of which underscore the importance of efficiently accessing the chiral piperidine intermediate. acs.org Modern chemo-enzymatic and catalytic asymmetric methods have been developed to produce these key piperidine precursors with high enantioselectivity. whiterose.ac.uknih.gov For example, a rhodium-catalyzed asymmetric reductive Heck reaction has been used to create a 3-substituted tetrahydropyridine that serves as a direct precursor to a key Niraparib intermediate. nih.gov this compound, while being the opposite enantiomer, represents the class of chiral building blocks essential for such syntheses, which often require access to both enantiomers for structure-activity relationship studies.

Table 2: Application as a Precursor to Pharmaceutically Relevant Scaffolds

Target Compound Class Therapeutic Area Key Structural Motif Relevance of this compound
Preclamol Analogues Antipsychotic Chiral 3-Arylpiperidine Serves as a chiral scaffold for introducing the aryl group via cross-coupling.
Niraparib Precursors Oncology (PARP Inhibitor) Chiral 3-Substituted Piperidine Represents the essential chiral building block class needed for synthesis. wipo.intnih.gov

Synthetic Utility in Tandem and Cascade Reactions

The application of chiral building blocks in tandem and cascade reactions represents a highly efficient strategy in modern organic synthesis, enabling the construction of complex molecular architectures in a single, uninterrupted sequence. These reactions are characterized by their atom and step economy, minimizing waste and purification steps. While this compound is a valuable chiral building block for introducing a stereodefined piperidine moiety, a comprehensive review of the scientific literature reveals a notable scarcity of its specific application within tandem or cascade reaction sequences.

Tandem or cascade reactions are processes involving two or more consecutive transformations in which the subsequent reaction is a result of the functionality generated in the previous step, all conducted in a single pot. Such elegant synthetic routes are highly sought after for their ability to rapidly build molecular complexity from simple precursors.

Despite the synthetic potential of this compound, which combines a chiral center with a reactive bromide and a protected secondary amine, its documented utility in reactions explicitly defined as "tandem" or "cascade" is not prevalent in the current body of scientific literature. Searches of chemical databases and scholarly articles did not yield specific examples of this compound being employed as a key starting material for a multi-step, one-pot cascade process.

The potential for this compound to participate in such reactions is theoretically plausible. For instance, a hypothetical cascade could involve an initial nucleophilic substitution at the C-3 position, followed by an intramolecular cyclization or rearrangement triggered by a subsequent deprotection or modification of the benzyl (B1604629) group. However, at present, such a synthetic sequence featuring this compound has not been reported in detail.

The following table provides a summary of the current status of research in this specific area:

Reaction TypeApplication of this compoundPublished Examples
Tandem ReactionsNo specific examples foundNot Available
Cascade ReactionsNo specific examples foundNot Available
Domino ReactionsNo specific examples foundNot Available

It is important to note that the absence of published data does not necessarily preclude the future use of this compound in such sophisticated reaction pathways. The development of novel catalytic systems and reaction methodologies may yet unlock the potential of this chiral building block in the realm of tandem and cascade synthesis. Future research in this area would be of significant interest to the synthetic organic chemistry community.

Computational and Theoretical Studies Relevant to R 1 Benzyl 3 Bromopiperidine Reactivity and Stereoselectivity

Quantum Chemical Calculations for Reaction Pathway Analysis and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful for elucidating reaction mechanisms, determining the energies of reactants, transition states, and products, and thus predicting the feasibility and kinetics of a reaction. nih.govrsc.org

For (R)-1-Benzyl-3-bromopiperidine, a key area of interest is the reactivity of the carbon-bromine (C-Br) bond. This bond can undergo nucleophilic substitution (SN1 or SN2) or elimination reactions. Quantum chemical calculations can map the potential energy surface for these reaction pathways. For instance, in an SN2 reaction, calculations would determine the energy barrier for the backside attack of a nucleophile on the carbon atom attached to the bromine, leading to inversion of stereochemistry. In contrast, for an SN1 pathway, the calculations would focus on the energy required to form the intermediate carbocation.

Computational studies on related compounds, like 3-bromopyridine (B30812), have utilized DFT to investigate reaction pathways. researchgate.netniscpr.res.in Although 3-bromopyridine is an aromatic system with different reactivity, the computational approach to understanding C-Br bond cleavage is analogous. researchgate.netniscpr.res.in For this compound, DFT calculations would typically involve:

Geometry Optimization: Finding the lowest energy conformation of the molecule.

Transition State Searching: Locating the saddle point on the potential energy surface corresponding to the highest energy point along the reaction coordinate.

Frequency Calculations: To confirm that optimized structures are true minima (all positive frequencies) or transition states (one imaginary frequency).

Intrinsic Reaction Coordinate (IRC) calculations: To verify that a transition state connects the desired reactants and products. nih.gov

A theoretical study on N-benzylpiperidine-4-one oxime used the semi-empirical PM6 method to calculate quantum chemical parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies to correlate with its properties. primescholars.comresearchgate.net Similar calculations for this compound would provide insights into its electronic structure and reactivity. The energy of the LUMO, for example, can indicate the susceptibility of the molecule to nucleophilic attack, which is particularly relevant for the C-Br bond.

Table 1: Illustrative Quantum Chemical Parameters for a Piperidine (B6355638) Derivative

This table illustrates the type of data that would be generated from quantum chemical calculations on a molecule like this compound, based on data for a related compound.

ParameterValueSignificance for Reactivity
EHOMO-8.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-0.5 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability and susceptibility to nucleophilic attack.
Energy Gap (ΔE)8.0 eVDifference between LUMO and HOMO; indicates chemical stability. A smaller gap suggests higher reactivity.
Dipole Moment (µ)2.5 DMeasures the polarity of the molecule, influencing solubility and intermolecular interactions.

Note: The values in this table are illustrative and based on general values for similar compounds, not specific experimental or calculated data for this compound.

Prediction and Rationalization of Stereoselectivity in Syntheses

The synthesis of a specific stereoisomer like this compound necessitates stereoselective reactions. Computational chemistry is instrumental in predicting and rationalizing the stereochemical outcome of such syntheses. whiterose.ac.uk

For instance, if the bromine at the C3 position is introduced via a stereoselective bromination of a precursor, or if the piperidine ring is formed through a stereoselective cyclization, computational models can help understand the origin of the stereoselectivity. diva-portal.org This is often achieved by calculating the energies of the diastereomeric transition states that lead to the different stereoisomers. The stereoisomer formed preferentially is the one that proceeds through the lower energy transition state.

Key computational approaches include:

Modeling of Transition States: Using methods like DFT to model the 3D structures and energies of the transition states for the formation of the (R) and (S) enantiomers. The difference in activation energies (ΔΔG‡) can be used to predict the enantiomeric excess (ee).

Conformational Analysis: The stereochemical outcome of a reaction can be influenced by the preferred conformation of the reactant or a key intermediate. Computational methods can determine the relative stabilities of different conformers.

Catalyst-Substrate Interaction Modeling: In catalyzed reactions, understanding the non-covalent interactions between the chiral catalyst and the substrate in the transition state is crucial for explaining stereoselectivity.

A chemo-enzymatic approach for the asymmetric dearomatization of pyridines to produce chiral piperidines highlights the power of combining computation with biocatalysis to achieve high stereoselectivity. acs.org Computational modeling in such systems can elucidate the binding of the substrate in the enzyme's active site, explaining why one enantiomer is formed over the other.

While no specific computational studies on the stereoselective synthesis of this compound were found, the established computational methodologies provide a robust framework for designing and optimizing such synthetic routes. whiterose.ac.ukdiva-portal.org

Molecular Modeling of Reactivity Profiles for this compound

The N-benzylpiperidine motif is a common scaffold in medicinal chemistry, and numerous molecular modeling studies have been conducted on its derivatives to understand their interaction with biological targets like enzymes and receptors. unipi.itresearchgate.netub.eduacs.orgresearchgate.net These studies often involve:

Molecular Docking: To predict the binding mode and affinity of the molecule within the active site of a protein. For this compound, this could be relevant if it were being investigated as a ligand for a specific receptor. The benzyl (B1604629) group often engages in π-stacking interactions, while the piperidine nitrogen can form hydrogen bonds or salt bridges. ub.edu

Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms in the molecule and its environment over time, providing insights into conformational flexibility and the stability of intermolecular interactions. An MD simulation of this compound in a solvent like water could reveal the preferred conformations and the dynamics of the piperidine ring flip.

Quantitative Structure-Activity Relationship (QSAR): While not strictly a modeling of reactivity, QSAR studies use computational descriptors to build a statistical model that relates chemical structure to biological activity. A comparative molecular field analysis (CoMFA) is a 3D-QSAR method that has been applied to N-benzylpiperidine derivatives to understand how steric and electrostatic fields influence their inhibitory activity against enzymes like acetylcholinesterase. scispace.com

The reactivity of the C-Br bond can also be modeled. For example, simulations could explore the interaction of the molecule with a catalytic metal surface or the active site of a halogenase enzyme. Furthermore, computational methods can predict the reactivity of different C-H bonds within the molecule towards oxidation, which is a key consideration in predicting metabolic pathways. researchgate.netnumberanalytics.com

Future Directions and Emerging Research Avenues for Chiral Bromopiperidine Derivatives

Development of Novel and Sustainable Synthetic Methodologies

The demand for enantiomerically pure piperidines has driven the development of innovative and sustainable synthetic strategies that move beyond traditional, often harsh, methods. A significant trend is the asymmetric dearomatization of readily available pyridine (B92270) derivatives, which transforms flat, aromatic precursors into three-dimensional chiral piperidines. bohrium.com Chemo-enzymatic approaches, for instance, combine chemical synthesis with biocatalysis, using enzymes like ene-imine reductases to achieve high stereoselectivity under mild conditions. nih.gov

Another key area is the advancement of multicomponent reactions (MCRs), which offer high atom economy and efficiency by combining three or more reactants in a single step. beilstein-journals.org Researchers have developed MCRs using recyclable catalysts, such as PEG-embedded potassium tribromide, to produce highly functionalized piperidines in an environmentally friendly manner. beilstein-journals.org Other novel strategies include:

Rhodium-catalyzed reductive transamination: This method synthesizes a variety of chiral piperidines from simple pyridinium (B92312) salts with excellent control over stereochemistry and tolerance for various functional groups. researchgate.net

Radical-mediated C-H cyanation: In a novel (5+1) synthetic disconnection, acyclic amines are converted into chiral piperidines through a catalytic, enantioselective cyanation of a δ-C-H bond, which is then cyclized. nih.gov

Catalytic enantioselective borylative migration: This palladium-catalyzed process creates optically enriched piperidinyl allylic boronates, which are versatile intermediates for further transformations. rsc.org

These methodologies represent a shift towards more efficient, economical, and sustainable production of complex chiral building blocks, essential for drug discovery and development. rsc.org

Expanding the Scope of Catalytic Transformations and Selectivity

The functionalization of the piperidine (B6355638) ring with high chemo-, regio-, and stereoselectivity is crucial for creating molecular diversity. Modern catalytic methods are pivotal in achieving this precision. Photoredox catalysis, for example, has enabled the α-amino C–H arylation of highly substituted piperidines. nih.gov This method not only forms a new carbon-carbon bond but is often followed by a catalyst-driven epimerization to yield the most thermodynamically stable diastereomer, resulting in high diastereoselectivity. nih.gov

Researchers are also expanding the catalytic toolbox to functionalize other positions on the piperidine ring, which has traditionally been a challenge. Dirhodium catalysts have been developed for site-selective and stereoselective C-H functionalization at the C2 and C4 positions, overriding the electronic preferences that typically direct reactions elsewhere. nih.gov The choice of catalyst and directing group is critical in controlling which C-H bond is activated. nih.gov

Key catalytic transformations being explored include:

Palladium-catalyzed annulation: This strategy uses a readily available cyclic carbamate (B1207046) as a universal precursor to generate a wide array of functionalized piperidines with excellent enantiocontrol. core.ac.uk

Copper-catalyzed radical cyclization: Enantioselective cyclization of aminonitriles, formed via C-H activation, can be achieved using chiral copper catalysts to produce chiral piperidines. nih.gov

Iridium-catalyzed hydrogenation: Asymmetric hydrogenation of pyridinium salts using iridium catalysts is another powerful tool for producing chiral piperidines. mdpi.com

These advanced catalytic systems allow for the late-stage functionalization of the piperidine scaffold, enabling the rapid generation of diverse molecular architectures from a common intermediate.

Advanced Applications in Complex Molecule Synthesis and Design

Chiral piperidine derivatives are considered "privileged scaffolds" because their core structure is frequently found in bioactive molecules and approved drugs. thieme-connect.comresearchgate.net The development of novel synthetic and catalytic methods directly fuels their application in the design and synthesis of complex molecules with therapeutic potential. (R)-1-Benzyl-3-bromopiperidine and related compounds serve as versatile building blocks, where the bromine atom can be readily displaced or used in cross-coupling reactions to introduce further complexity.

The ability to selectively functionalize the piperidine ring allows chemists to fine-tune the properties of a molecule to optimize its interaction with a biological target. thieme-connect.comresearchgate.net For example, a catalytic enantioselective bromocyclization process has been developed to create 2-substituted 3-bromopiperidines, which can then be rearranged to furnish 3-substituted piperidines, a key step in the synthesis of the dopaminergic drug Preclamol. researchgate.net

Future research will focus on integrating these advanced building blocks into synthetic routes for next-generation therapeutics. The strategic use of C-H functionalization and other late-stage modifications on the piperidine core allows for the efficient exploration of a molecule's structure-activity relationship (SAR). acs.org This approach streamlines the synthesis of 3D molecules, making it a powerful strategy for both medicinal and process chemists aiming to discover new pharmaceutical agents. nih.govresearchgate.net The continued innovation in the synthesis and transformation of chiral bromopiperidines will undoubtedly accelerate the discovery of new drugs for a wide range of diseases. researchgate.net

Table 1: Summary of Research Findings for Chiral Piperidine Derivatives

Research Area Methodology Key Finding Source(s)
Sustainable Synthesis Chemo-enzymatic Dearomatization A one-pot amine oxidase/ene imine reductase cascade converts tetrahydropyridines to stereo-defined piperidines. nih.gov
Sustainable Synthesis Multicomponent Reaction A PEG-embedded potassium tribromide catalyst enables the efficient, one-step synthesis of functionalized piperidines. beilstein-journals.org
Catalytic Transformation Photoredox C-H Arylation An Iridium(III) catalyst facilitates highly diastereoselective C-H arylation of substituted piperidines. nih.gov
Catalytic Transformation Rhodium-Catalyzed C-H Functionalization Dirhodium catalysts achieve site-selective C-H insertion at the C2, C3, and C4 positions of the piperidine ring. nih.gov
Catalytic Transformation Asymmetric Reductive Transamination A rhodium-catalyzed reaction prepares a wide variety of chiral piperidines from pyridinium salts with high selectivity. researchgate.net
Complex Molecule Synthesis Enantioselective Bromocyclization Amino-thiocarbamate catalysts are used to form enantioenriched 3-bromopiperidines, which can be rearranged to 3-substituted piperidines. researchgate.net

Q & A

Q. Basic Research Focus

  • Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak® IB) with hexane/isopropanol mobile phases .
  • NMR Spectroscopy : Analyze 1^1H-1^1H coupling constants (e.g., J3,4J_{3,4}) to confirm stereochemistry. NOESY can validate spatial proximity of benzyl and bromine groups .
  • X-ray Crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .

Advanced Tip : Couple LC-MS with ion mobility spectrometry to detect trace impurities (<0.1%) in complex mixtures .

What are the key considerations for handling and storing this compound in laboratory settings?

Q. Basic Safety Protocol

  • Handling : Use nitrile gloves, sealed goggles, and fume hoods to prevent inhalation/contact. Immediate decontamination with ethanol is recommended for spills .
  • Storage : Keep in amber vials under inert gas (argon) at –20°C to prevent photolytic debromination and oxidation .

Advanced Stability Study : Conduct accelerated degradation tests (40°C/75% RH) to establish shelf-life under varying conditions .

How can researchers resolve contradictions in reported biological activities across studies?

Q. Advanced Data Analysis

  • Systematic Replication : Standardize assay conditions (e.g., cell lines, buffer pH) to isolate compound-specific effects .
  • Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to identify outliers or confounding variables (e.g., solvent choice affecting bioavailability) .
  • Mechanistic Profiling : Combine transcriptomics and proteomics to elucidate off-target interactions that may explain divergent results .

What role does the benzyl group play in modulating pharmacokinetic properties?

Q. Advanced Pharmacological Focus

  • Lipophilicity : The benzyl group increases logP by ~2.0 units, enhancing blood-brain barrier penetration (critical for CNS-targeted drugs) .
  • Metabolism : Cytochrome P450 enzymes (CYP3A4) oxidize the benzyl moiety, forming active metabolites. Pharmacokinetic studies in rodents show a half-life extension of 30% compared to non-benzylated analogs .

Methodological Note : Use radiolabeled 14^{14}C-benzyl derivatives to track metabolic pathways in vivo .

How can computational modeling guide the design of derivatives based on this compound?

Q. Advanced Computational Focus

  • Molecular Docking : Predict binding poses to targets like dopamine receptors using AutoDock Vina. Bromine’s van der Waals interactions often stabilize ligand-receptor complexes .
  • QSAR Modeling : Train models on halogen-substituted analogs to optimize bioactivity. Bromine’s polarizability correlates with IC50_{50} improvements in kinase inhibition assays .
  • MD Simulations : Assess conformational flexibility under physiological conditions (e.g., solvation effects on piperidine ring puckering) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.